5-Methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde

Description

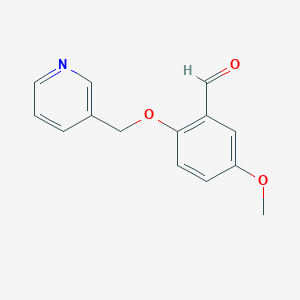

5-Methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde is a substituted benzaldehyde derivative featuring a methoxy group at the 5-position and a pyridin-3-ylmethoxy substituent at the 2-position of the aromatic ring. This compound is structurally characterized by the presence of a pyridine ring linked via a methylene-oxy bridge to the benzaldehyde core.

Properties

Molecular Formula |

C14H13NO3 |

|---|---|

Molecular Weight |

243.26 g/mol |

IUPAC Name |

5-methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde |

InChI |

InChI=1S/C14H13NO3/c1-17-13-4-5-14(12(7-13)9-16)18-10-11-3-2-6-15-8-11/h2-9H,10H2,1H3 |

InChI Key |

GXQNKVDAAINMNE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OCC2=CN=CC=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with 2-methoxybenzaldehyde and 3-pyridylmethanol as the starting materials.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base such as sodium hydride (NaH) to deprotonate the pyridin-3-ylmethanol, followed by the addition of 2-methoxybenzaldehyde.

Purification: The resulting product is purified through techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and consistency in the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The methoxy and pyridin-3-ylmethoxy groups can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: 5-Methoxy-2-(pyridin-3-ylmethoxy)benzoic acid.

Reduction: 5-Methoxy-2-(pyridin-3-ylmethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in biochemical assays to study enzyme activities and metabolic pathways.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors to modulate their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Electronic Effects :

- The pyridin-3-ylmethoxy group in the target compound provides moderate electron-withdrawing effects due to the pyridine’s nitrogen atom, contrasting with the electron-donating 4-methoxybenzyloxy group in 10e .

- Trifluoromethyl-substituted analogs exhibit stronger electron-withdrawing properties, which may enhance electrophilic reactivity at the aldehyde group .

Synthetic Feasibility: Yields for compounds with pyridinylmethoxy (79% for the target compound) and thiophen-3-ylmethoxy (79% for 135) are comparable, suggesting similar synthetic accessibility via Suzuki-Miyaura or nucleophilic substitution reactions . Brominated derivatives (e.g., 5-Bromo-2-(pyridin-3-ylmethoxy)benzaldehyde) require cautious handling due to regulatory restrictions (GHS classification), unlike non-halogenated analogs .

Biological Relevance: The 4-methoxybenzyloxy derivative (10e) was explicitly evaluated as a PDE2 inhibitor precursor, highlighting the role of substituent bulkiness and polarity in enzyme interaction .

Material Science Applications :

- Trifluoromethyl derivatives are leveraged in material science for their hydrophobic and stability-enhancing properties, whereas pyridinylmethoxy-substituted aldehydes may serve as ligands in metal-organic frameworks (MOFs) .

Positional Isomerism and Activity

- Pyridine Substitution Position : Compounds with pyridin-3-ylmethoxy groups (e.g., the target compound) differ from 2- or 4-substituted pyridinyl analogs in steric and electronic profiles. For instance, 5-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde (mentioned in ) may exhibit altered binding modes due to the nitrogen atom’s position .

Biological Activity

5-Methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde is an organic compound that has garnered attention for its significant biological activities. Characterized by a benzaldehyde moiety with a methoxy group at the 5-position and a pyridin-3-ylmethoxy group at the 2-position, this compound exhibits potential therapeutic applications due to its unique structural features.

The molecular formula of this compound is , with a molecular weight of approximately 233.25 g/mol. The synthesis typically involves several steps, including reactions with various reagents such as potassium permanganate for oxidation and sodium borohydride for reduction, which enhance its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound interacts with various biological targets, influencing enzyme activity and receptor binding. Compounds with similar structures have shown antimicrobial, antiviral, and anticancer properties, suggesting that this compound may also possess significant therapeutic potential.

The aldehyde group in the compound can form covalent bonds with nucleophilic sites on proteins, potentially modifying their function. Additionally, the methoxy and pyridinylmethoxy groups may enhance binding affinity through non-covalent interactions such as hydrogen bonding and π-π stacking.

Anticancer Activity

A study focused on the antiproliferative effects of this compound demonstrated its ability to inhibit cancer cell growth. The compound was tested against various cancer cell lines, showing a dose-dependent reduction in cell viability. The results indicated that the compound induces apoptosis in cancer cells, making it a candidate for further development in cancer therapy.

Antimicrobial Properties

In vitro studies have shown that this compound exhibits antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis. This property suggests potential applications in treating bacterial infections.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde | Pyridinyl group at position 4 | Different reactivity profile; potential anticancer effects |

| 5-Methoxy-2-hydroxybenzaldehyde | Hydroxyl group instead of pyridine | Exhibits antioxidant properties |

| 4-Pyridinecarboxaldehyde | Lacks methoxy group | Limited biological activity |

| 5-Bromo-2-(pyridin-3-ylmethoxy)benzaldehyde | Bromine atom at position 5 | Enhanced reactivity; potential for diverse applications |

Future Directions for Research

The promising biological activities of this compound warrant further investigation. Future research should focus on:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models to support clinical applications.

- Structural Modifications : Exploring derivatives of this compound to enhance its potency and selectivity against specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.